molecular formula C27H32O11 B13443545 Visartiside E

Visartiside E

Cat. No.: B13443545
M. Wt: 532.5 g/mol
InChI Key: MHNSACWVEAXCGK-JVYJMAPHSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Visartiside E involves complex organic reactions. While specific synthetic routes are not widely documented, it is known that the compound can be extracted from the plant Viscum articulatum using solvent extraction methods . The plant material is typically dried, powdered, and subjected to solvent extraction using solvents like methanol or ethanol. The extract is then purified using chromatographic techniques to isolate this compound.

Industrial Production Methods

Industrial production of this compound is primarily based on large-scale extraction from Viscum articulatum. The process involves harvesting the plant, drying, and powdering the plant material, followed by solvent extraction and purification. Advanced techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the purity and quality of the compound .

Chemical Reactions Analysis

Types of Reactions

Visartiside E undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound.

Scientific Research Applications

Visartiside E has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Visartiside E involves its interaction with various molecular targets and pathways. It exerts its effects primarily through antioxidant and anti-inflammatory mechanisms. The compound scavenges free radicals, thereby protecting cells from oxidative damage. Additionally, it modulates inflammatory pathways by inhibiting the production of pro-inflammatory cytokines.

Comparison with Similar Compounds

. These compounds share similar structural features and pharmacological properties. Visartiside E is unique due to its higher potency and broader range of biological activities. Other similar compounds include oleanolic acid and betulinic acid, which also exhibit antioxidant and anti-inflammatory properties .

Conclusion

This compound is a promising bioactive compound with significant potential in various scientific and medical fields. Its unique chemical properties and wide range of applications make it a valuable subject of study for researchers and industry professionals alike.

Biological Activity

Visartiside E, a compound derived from various plant sources, has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the molecular formula C27H32O11C_{27}H_{32}O_{11} and is classified as a glycoside. Its structure includes multiple hydroxyl groups, contributing to its solubility and reactivity in biological systems. The compound's properties can influence its interaction with biological targets.

Pharmacological Effects

1. Antioxidant Activity
this compound exhibits significant antioxidant properties, which are crucial for mitigating oxidative stress in cells. Antioxidants play a vital role in neutralizing reactive oxygen species (ROS), thereby protecting cellular components from damage.

2. Anti-inflammatory Properties
Research indicates that this compound may inhibit pro-inflammatory pathways. By modulating the expression of inflammatory cytokines and enzymes, it can potentially alleviate conditions associated with chronic inflammation.

3. Cardioprotective Effects
Studies have shown that extracts containing this compound can exert cardioprotective effects. For instance, administration of Viscum album L. extracts, which include this compound, has been linked to improved heart function in models of induced heart failure. These effects are often attributed to the regulation of nitric oxide pathways and the reduction of oxidative stress markers .

The biological activity of this compound can be attributed to several mechanisms:

  • Scavenging Free Radicals : The compound's structure allows it to effectively scavenge free radicals, reducing oxidative damage.
  • Inhibition of Enzymatic Activity : It may inhibit enzymes involved in inflammatory responses, such as cyclooxygenase-2 (COX-2), thereby decreasing the production of inflammatory mediators .
  • Regulation of Gene Expression : this compound may influence the expression of genes related to antioxidant defense and inflammation through various signaling pathways.

Case Studies and Research Findings

Several studies highlight the biological activity of this compound:

StudyMethodologyFindings
Karagoz et al. (2016)Rat modelDemonstrated that Viscum album L. extract containing this compound improved cardiac function in isoproterenol-induced heart failure models through NO pathway regulation .
Sekeroglu et al. (2011)In vitro assaysShowed that Viscum album L. extracts attenuated cyclophosphamide-induced cardiotoxicity via antioxidant mechanisms .
Nicoletti (2023a)ReviewSummarized various studies indicating the antioxidant potential of mistletoe extracts rich in phenolic compounds, including this compound .

Properties

Molecular Formula

C27H32O11

Molecular Weight

532.5 g/mol

IUPAC Name

[(3S,4R,5S)-5-[(2R,3R,4S,5R,6R)-3,5-dihydroxy-2-(hydroxymethyl)-6-phenylmethoxyoxan-4-yl]oxy-3,4-dihydroxyoxolan-3-yl]methyl (E)-3-phenylprop-2-enoate

InChI

InChI=1S/C27H32O11/c28-13-19-21(30)23(22(31)25(37-19)34-14-18-9-5-2-6-10-18)38-26-24(32)27(33,16-36-26)15-35-20(29)12-11-17-7-3-1-4-8-17/h1-12,19,21-26,28,30-33H,13-16H2/b12-11+/t19-,21-,22-,23+,24+,25-,26+,27-/m1/s1

InChI Key

MHNSACWVEAXCGK-JVYJMAPHSA-N

Isomeric SMILES

C1[C@@]([C@H]([C@@H](O1)O[C@H]2[C@@H]([C@H](O[C@H]([C@@H]2O)OCC3=CC=CC=C3)CO)O)O)(COC(=O)/C=C/C4=CC=CC=C4)O

Canonical SMILES

C1C(C(C(O1)OC2C(C(OC(C2O)OCC3=CC=CC=C3)CO)O)O)(COC(=O)C=CC4=CC=CC=C4)O

Origin of Product

United States

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